2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C10H9F3N4 |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-(trifluoromethyl)triazol-4-amine |
InChI |
InChI=1S/C10H9F3N4/c1-6-3-2-4-7(5-6)17-15-8(9(14)16-17)10(11,12)13/h2-5H,1H3,(H2,14,16) |
InChI Key |
LFQHJDPLPLKMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(C(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure—a 1,2,3-triazole core with m-tolyl (position 2), trifluoromethyl (position 5), and amine (position 4) substituents—demands a convergent approach. Retrosynthetic disconnection identifies two critical intermediates:
- m-Tolyl azide : Introduces the aryl group at position 2 via cycloaddition.
- Trifluoromethyl-enriched dipole precursor : Provides the CF3 group and amine functionality.
Key challenges include ensuring regioselectivity during triazole formation and introducing the amine group without side reactions. The trifluoromethyl group’s electron-withdrawing nature influences reaction kinetics, necessitating tailored conditions.
Synthetic Routes and Methodologies
1,3-Dipolar Cycloaddition via Trifluoromethyl-1,3-Diketones
This method, adapted from 5-CF3-triazole syntheses, involves three stages:
Synthesis of 1,3-Diketone Intermediate
Ethyl trifluoroacetate undergoes Claisen condensation with 4′-bromoacetophenone in the presence of sodium hydride, yielding 1-(4-bromophenyl)-3,3,3-trifluoropropane-1,3-dione. This diketone serves as the dipolarophile in subsequent steps.
Reaction Conditions :
- Solvent: Anhydrous THF
- Temperature: 0°C to room temperature
- Yield: 85–90%
Cycloaddition with m-Tolyl Azide
The diketone reacts with in-situ-generated m-tolyl azide (from sodium azide and m-tolyl chloride) via Huisgen 1,3-dipolar cycloaddition:
$$
\text{1,3-Diketone} + \text{m-Tolyl azide} \xrightarrow{\text{Et}_3\text{N}, \Delta} \text{Triazole intermediate}
$$
Optimized Parameters :
The reaction proceeds regioselectively, placing the trifluoromethyl group at position 5 and the m-tolyl group at position 2.
Amination of the 4-Ketone Group
The ketone at position 4 undergoes reductive amination to introduce the amine functionality:
$$
\text{Triazole-4-ketone} + \text{NH}3 \xrightarrow{\text{NaBH}4,\text{MeOH}} \text{2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine}
$$
Critical Considerations :
Alternative Pathway: Nitrilimine Cycloaddition
A method for analogous spiranes offers a divergent approach, though adaptations are required:
Generation of Nitrilimine Intermediate
m-Tolylacetohydrazonoyl bromide reacts with DBU (1,8-diazabicycloundec-7-ene) to form a nitrilimine dipole.
Cycloaddition with Trifluoromethyl Carbodiimide
The nitrilimine reacts with trifluoromethyl carbodiimide under mild conditions:
$$
\text{Nitrilimine} + \text{CF}3\text{N=C=NC}6\text{H}_5 \xrightarrow{\text{rt}} \text{Triazoline intermediate}
$$
Oxidation to Triazole :
The triazoline intermediate is oxidized using MnO₂ to yield the triazole core. Functional group adjustments (e.g., hydrolysis of nitrile to amine) complete the synthesis.
Comparative Analysis of Methods
Mechanistic Insights
Cycloaddition Regiochemistry
The 1,3-diketone route’s regioselectivity arises from electronic effects: the trifluoromethyl group withdraws electron density, polarizing the diketone and directing the azide’s attack to the β-carbon. Computational studies suggest a concerted asynchronous transition state, with partial bond formation at the β-position preceding azide coordination.
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
While the primary focus is synthesis, this compound serves as a precursor for:
- Fluorescent probes : The amine group allows conjugation with fluorophores.
- Pharmaceutical intermediates : Bioisosteric replacement of carboxylic acids with CF3-triazoles improves metabolic stability.
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced triazole derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. Specific pathways involved may include enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their properties:
*Calculated based on formula C₁₀H₉F₃N₄.
Key Observations:
- Electron-Withdrawing Groups : The CF₃ group in the target compound and oxadiazole-containing analog enhances stability and binding to hydrophobic pockets. Chlorine in the 3-chlorophenyl analog increases reactivity but may reduce metabolic stability .
- Core Heterocycle : Thiazole derivatives introduce sulfur, which alters electronic properties and may confer distinct biological activity (e.g., antimicrobial effects) compared to triazoles.
Biological Activity
2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a three-component reaction that incorporates m-toluidine and trifluoromethylated precursors. The reaction conditions often include the use of catalysts such as FeCl₃ or copper salts to facilitate the formation of the triazole ring. The yield and purity of the synthesized compound can be confirmed through various spectroscopic techniques including NMR and mass spectrometry .
Biological Activity Overview
The biological activities of 1,2,3-triazoles are extensive and include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific derivative under consideration has been evaluated for its effects on various biological systems.
Antimicrobial Activity
Studies have shown that triazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacterial strains. In particular, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong efficacy in inhibiting bacterial growth .
Anti-inflammatory Effects
The compound's anti-inflammatory potential was assessed through in vitro studies using human peripheral blood mononuclear cells (PBMCs). Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment with varying concentrations of the triazole derivative. Notably, at higher doses (50 µg/mL), TNF-α production was inhibited by approximately 60%, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the pharmacological potential of triazole derivatives:
- Anticancer Activity : In a study evaluating the cytotoxicity of various triazole derivatives on cancer cell lines, this compound exhibited significant antiproliferative effects against breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutics .
- Antiviral Properties : Another investigation focused on the antiviral activity against HIV showed that this compound could inhibit viral replication at low micromolar concentrations. Mechanistic studies suggested interference with viral entry or replication processes .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. The presence of the trifluoromethyl group in this compound is believed to enhance lipophilicity and improve binding affinity to biological targets. Comparative studies with other triazole derivatives indicate that modifications in substituents can lead to variations in potency and selectivity .
Q & A
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB 3FV5 (topoisomerase IV) to model binding. The trifluoromethyl group shows strong van der Waals interactions with hydrophobic pockets (binding energy <−8 kcal/mol) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the triazole’s amine and Glu88/Asp83 residues .
- QSAR Models : Correlate substituent Hammett constants (σ) with IC values to optimize R-groups .
Basic: What analytical techniques are critical for purity assessment?
Q. Methodological Answer :
- HPLC : Use a C18 column (ACN:HO gradient, 0.1% TFA) with retention time ±0.1 min of standard. Purity >95% by UV (254 nm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, F content (e.g., %C: 52.74 vs. 52.68) .
- TLC : Monitor reactions with silica gel F254 plates (chloroform:methanol 9:1), R ~0.4 .
Advanced: How does the compound’s stability under physiological conditions impact in vivo studies?
Q. Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C). The trifluoromethyl group resists hydrolysis, but the triazole ring may degrade at pH <3 (t <24 hrs) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Methyl groups on m-Tolyl reduce first-pass metabolism (CL <15 μL/min/mg) .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
